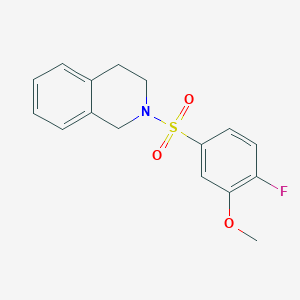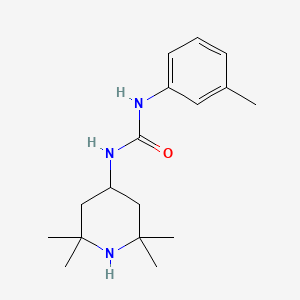
2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is an organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, with a fluoro and methoxy substituent on the phenyl ring
Preparation Methods
The synthesis of 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-FLUORO-3-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE include other sulfonyl tetrahydroisoquinolines with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of fluoro and methoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-16-10-14(6-7-15(16)17)22(19,20)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMMZURSONYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4240645.png)
![N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4240646.png)
![{1-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4240651.png)

![N-[(4-METHYLPHENYL)METHYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4240672.png)

![2-chloro-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4240682.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4240687.png)

![N-[(2-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4240707.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4240717.png)
![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine](/img/structure/B4240738.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4240740.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4240742.png)
